molecular formula C18H16FNO3S B2936543 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide CAS No. 863021-10-7

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide

Cat. No. B2936543
CAS RN: 863021-10-7
M. Wt: 345.39
InChI Key: ZIEFYJLVQCXKGW-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide, also known as DTT-001, is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using a specific method, and its mechanism of action has been studied extensively. In

Mechanism of Action

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide reduces inflammation and pain. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide can regulate the expression of genes involved in cancer and viral replication.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). It has also been shown to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication by inhibiting the activity of HDACs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in lab experiments is its specificity for COX-2 and HDACs. This specificity reduces the risk of off-target effects and increases the accuracy of the results. Another advantage is its ability to inhibit both inflammation and cancer. This dual activity makes N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide a promising candidate for the treatment of diseases that involve both inflammation and cancer. One limitation of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide. One direction is the development of more efficient synthesis methods. Another direction is the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in combination with other drugs for the treatment of diseases such as cancer and Alzheimer's disease. Further research is also needed to determine the optimal dosage and administration of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide for different diseases. Additionally, the potential side effects of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide need to be studied further to ensure its safety for human use.
Conclusion:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide is a promising chemical compound that has shown potential in the treatment of various diseases. Its specificity for COX-2 and HDACs makes it a promising candidate for the treatment of diseases that involve both inflammation and cancer. Further research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide in combination with other drugs are important future directions for the study of this compound.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The synthesis begins with the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with thioacetamide in the presence of a base. This reaction produces N-(4-fluorophenyl)-2-thioacetamidoacetamide, which is then reacted with 3-chloroperoxycarboxylic acid to produce N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide. The final product is then purified using column chromatography.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been studied extensively for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been studied for its potential use in treating Alzheimer's disease.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-fluorophenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-8-6-14(7-9-15)12-18(21)20(16-4-2-1-3-5-16)17-10-11-24(22,23)13-17/h1-11,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEFYJLVQCXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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